molecular formula C9H16 B3368821 1-Butenylcyclopentane CAS No. 219726-62-2

1-Butenylcyclopentane

Cat. No. B3368821
CAS RN: 219726-62-2
M. Wt: 124.22 g/mol
InChI Key: VBTJJCNOBRVHLY-UHFFFAOYSA-N
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Description

1-Butenylcyclopentane is a chemical compound with the molecular formula C9H16 . It is also known by other names such as (1E)-1-Buten-1-ylcyclopentane, trans-1-Butenylcyclopentane, and (1E)-1-buten-1-yl-cyclopentane .


Molecular Structure Analysis

The molecular structure of 1-Butenylcyclopentane consists of a cyclopentane ring with a 1-butenyl group attached . The average mass of the molecule is 124.223 Da .

Scientific Research Applications

Stereochemistry in Radical Cyclizations

1-Butenylcyclopentane's related compounds are used to study stereochemical outcomes in radical cyclizations. For example, hexenyl radicals with large substituents, similar in structure to 1-butenylcyclopentane, were examined to understand their cyclization behavior, challenging previous notions about the formation of 1,2-trans-substituted cyclopentanes (Tripp, Schiesser, & Curran, 2005).

Development of Bicyclo[1.1.1]pentane Analogues

The bicyclo[1.1.1]pentane (BCP) motif, which is structurally related to 1-butenylcyclopentane, has been explored as bioisosteres in drug candidates, replacing phenyl, tert-butyl, and alkynyl fragments to improve physicochemical properties. This research demonstrates the synthesis of 2,2-difluorobicyclo[1.1.1]pentanes, indicating a potential avenue for developing new ortho/meta-substituted BCPs (Ma, Sloman, Han, & Bennett, 2019).

Tricyclo[2.1.0.01,3]pentane Formation

The reaction involving compounds similar to 1-butenylccyclopentane has been studied to understand the formation of tricyclo[2.1.0.01,3]pentane. This research involved examining the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane with methyllithium, leading to the formation of tricyclo[2.1.0.01,3]pentane as an intermediate, which could then be trapped with phenylthiol. This study provides insights into the structural and reactive properties of these types of compounds (Wiberg, McMurdie, McClusky, & Hadad, 1993).

Advances in Bicyclo[1.1.1]pentane Chemistry

Recent advances in the synthetic chemistry of bicyclo[1.1.1]pentane (BCP), a compound structurally related to 1-butenylcyclopentane, have been reviewed. This includes the development of methods for functionalizing BCP, which is a high-value bioisostere for 1,4-disubstituted phenyl rings and the tert-butyl group. The focus on synthesizing unsymmetrically 1,3-difunctionalized BCP derivatives has been emphasized due to their significance in modern drug discovery (Kanazawa & Uchiyama, 2018).

Investigation of Bicyclo[1.1.1]pentane as a Phenyl Replacement

The incorporation of bicyclo[1.1.1]pentane into known LpPLA2 inhibitors was explored to replace the phenyl group. This study is related to 1-butenylcyclopentane in its exploration of how small, cyclic structures can impact the properties of drug candidates. The focus was on synthesizing target compounds and evaluating their potency and physicochemical properties compared to their phenyl-containing counterparts (Measom et al., 2017).

properties

IUPAC Name

[(E)-but-1-enyl]cyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-2-3-6-9-7-4-5-8-9/h3,6,9H,2,4-5,7-8H2,1H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTJJCNOBRVHLY-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016244
Record name trans-1-Butenylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butenylcyclopentane

CAS RN

157724-07-7
Record name trans-1-Butenylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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